4-(Benzoyloxy)benzyl 2-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

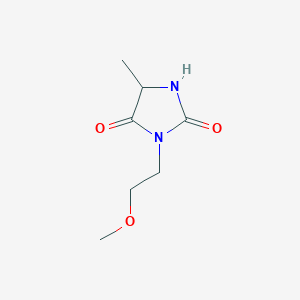

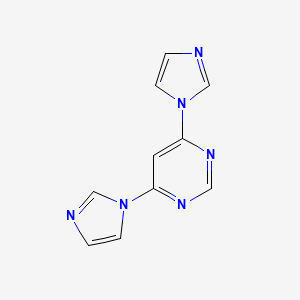

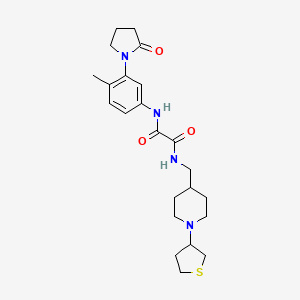

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is a solid substance . It is also known as “4-(Benzyloxy)-2-hydroxybenzoic acid” and has a CAS Number of 5448-45-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the microwave-assisted synthesis of benzyl 4-hydroxybenzoate involves a reaction between 4-hydroxybenzoic acid and K2CO3 in the presence of a phase transfer catalyst .Molecular Structure Analysis

The molecular structure of “4-(Benzoyloxy)benzyl 2-hydroxybenzoate” can be represented by the SMILES stringOC1=C(C(O)=O)C=CC(OCC2=CC=CC=C2)=C1 . The InChI key for this compound is JHMFYEFDCDOWFB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a solid substance . It has a molecular weight of 228.24 . The melting point of similar compounds like benzyl 4-hydroxybenzoate is reported to be between 109-112 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Condensed Heterocyclic Compounds : The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air has been shown to afford isocoumarin derivatives and 4-ethenylcarbazoles, some exhibiting solid-state fluorescence. This methodology provides a pathway for the synthesis of various condensed heterocyclic compounds from 4-hydroxybenzoic acid derivatives (Shimizu et al., 2009).

Biological Activities

Anti-inflammatory Activities : Newer analogues of substituted dibenzoyl phenol, derived from benzoylation of hydroxybenzophenones, have demonstrated potent anti-inflammatory activities. Among these, specific compounds showed more potent activity than standard drugs, highlighting the potential therapeutic applications of these derivatives (Khanum et al., 2004).

Histone Deacetylase Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has been found to decrease both the level of phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Analytical Methodologies

Mass Spectrometry for 4-Hydroxybenzoates : A derivatization-enhanced detection strategy in mass spectrometry has been applied for the analysis of 4-hydroxybenzoates and their metabolites. This method has proved feasible for identifying metabolites transformed by human keratinocytes and for high-throughput screening of these compounds in commercial products (Lee et al., 2017).

Hirshfeld Surface Analysis : The study of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, utilized Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting the utility of this analytical technique in understanding the structural properties of such compounds (Sharfalddin et al., 2020).

Eigenschaften

IUPAC Name |

(4-benzoyloxyphenyl)methyl 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c22-19-9-5-4-8-18(19)21(24)25-14-15-10-12-17(13-11-15)26-20(23)16-6-2-1-3-7-16/h1-13,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPJCZFELDYZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)COC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzoyloxy)benzyl 2-hydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

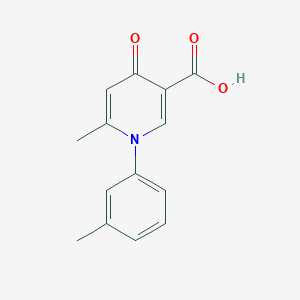

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)